molecular formula C11H15NO B12634682 Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-

Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-

Cat. No.: B12634682
M. Wt: 177.24 g/mol
InChI Key: QZHUGNMXPYARDP-UHFFFAOYSA-N
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Description

Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl- is a cyclopropane-containing amine derivative characterized by a 4-methoxyphenyl group and a methyl substituent on the cyclopropane ring. The compound’s cyclopropane ring confers unique steric and electronic properties, while the 4-methoxy group enhances solubility and influences reactivity. Its hydrochloride salt (C₁₀H₁₄ClNO, MW 199.68) is also documented , suggesting pharmaceutical relevance due to improved stability.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-methylcyclopropan-1-amine

InChI

InChI=1S/C11H15NO/c1-8-7-11(8,12)9-3-5-10(13-2)6-4-9/h3-6,8H,7,12H2,1-2H3

InChI Key

QZHUGNMXPYARDP-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C2=CC=C(C=C2)OC)N

Origin of Product

United States

Preparation Methods

Cyclopropanation Reactions

Cyclopropanation is a crucial step in the synthesis of cyclopropanamines. One effective method involves the use of diazomethane or related reagents to form the cyclopropane ring:

  • Method : Cyclopropanation using diazomethane
    • Reagents : Diazomethane, palladium catalysts.
    • Conditions : The reaction typically occurs under controlled temperature conditions to ensure high yields and selectivity.

This method has been shown to yield enantiomerically pure nitrogen-substituted cyclopropanes effectively, which can be further functionalized to produce the desired amine.

Condensation Reactions

Another prominent method involves the condensation of 4-methoxyacetophenone with chiral amines:

  • Method : Condensation followed by reduction
    • Reagents : 4-methoxyacetophenone, (1S,2R)-(+)-norephedrine.
    • Conditions : The reaction is performed in the presence of molecular sieves in a suitable solvent like benzene, followed by reduction using Adam's catalyst.

This approach has been noted for its efficiency and ability to produce compounds with significant optical purity.

Table 1: Summary of Preparation Methods

Method Key Reagents Optical Purity (%) Yield (%)
Cyclopropanation Diazomethane, Palladium Variable High
Condensation & Reduction 4-Methoxyacetophenone, Norephedrine Up to 57 Moderate
Asymmetric Hydroboration L-Methoxy-4-vinyl-benzene Up to 98 High

Chemical Reactions Analysis

Acylation Reactions

The primary amine group in 1-(4-methoxyphenyl)-2-methylcyclopropanamine readily undergoes acylation with acid chlorides. For example:

  • Reagent : Pivaloyl chloride (trimethylacetyl chloride)

  • Conditions : Dry solvent (e.g., dichloromethane or toluene), room temperature to 80°C, optional base (e.g., triethylamine).

  • Product : N-(1-(4-methoxyphenyl)cyclopropyl)pivalamide ( ).

Reaction ComponentDetails
Yield86%
Characterization1H^1H NMR (CDCl₃): δ 7.22–7.15 (m, 2H), 6.84–6.76 (m, 2H), 3.76 (s, 3H), 1.20–1.15 (m, 4H), 1.17 (s, 9H)
IR (cm⁻¹)3266, 2952, 1643 (C=O stretch), 1513

This reaction preserves the cyclopropane ring while introducing a bulky pivaloyl group, which is useful for modulating biological activity or crystallography studies .

Alkylation Reactions

The amine group can be alkylated to produce secondary or tertiary amines. For instance:

  • Reagent : Methyl iodide or formaldehyde (via reductive amination)

  • Conditions : Polar aprotic solvents (e.g., DMF), NaBH₃CN or H₂/Pd for reductive amination.

  • Product : N-Methyl-1-(4-methoxyphenyl)-2-methylcyclopropanamine ( ).

PropertyValue
cLogP Increase+0.48 (from 1.59 to 2.07)
Blood-Brain Barrier Penetration (LogBB)Improved from –0.04 to 0.26
5-HT₂C Receptor ActivityEC₅₀ = 23 nM, Eₘₐₓ = 71%

Alkylation enhances lipophilicity and central nervous system penetration, making these derivatives valuable in neuropharmacology .

Imine Formation

The amine reacts with aldehydes or ketones to form Schiff bases (imines), a key step in cycloaddition reactions:

  • Reagent : Thiophene-2-carbaldehyde

  • Conditions : Toluene, MgSO₄, 80°C, 12–24 hours ( ).

ParameterDetails
YieldNot quantified (used directly in subsequent reactions)
ApplicationIntermediate in Castagnoli–Cushman reactions for heterocycle synthesis

Imine intermediates participate in [4+2] cycloadditions with homophthalic anhydrides, enabling access to polycyclic architectures like tetrahydroisoquinolines .

Oxidation Reactions

While direct data on oxidation of 1-(4-methoxyphenyl)-2-methylcyclopropanamine is limited, analogous cyclopropanamines undergo oxidation at the amine or cyclopropane ring:

  • Reagent : KMnO₄ or CrO₃

  • Potential Products : Nitroso compounds or ring-opened dicarbonyl derivatives ().

Comparative Reactivity Table

Reaction TypeReagentsConditionsKey ProductsApplications
AcylationPivaloyl chlorideToluene, 80°CN-Acyl derivativesDrug delivery, crystallography
AlkylationMethyl iodideDMF, NaBH₃CNN-Alkyl aminesCNS-targeted therapeutics
Imine FormationAldehydesToluene, MgSO₄Schiff basesHeterocyclic synthesis
OxidationKMnO₄Aqueous H₂SO₄Nitroso/dicarbonylsMetabolic studies

Mechanistic Insights

  • Acylation : Proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride, followed by deprotonation.

  • Alkylation : Involves SN2 displacement (for primary alkyl halides) or reductive amination for secondary amines.

  • Imine Formation : Acid catalysis (e.g., MgSO₄) dehydrates the hemiaminal intermediate to stabilize the Schiff base .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11_{11}H15_{15}NO
Molecular Weight : 177.2429 g/mol
CAS Number : 1017430-27-1

The compound features a cyclopropane ring substituted with a 4-methoxyphenyl group and a methylamine moiety. This unique structure contributes to its reactivity and potential biological activity, making it a subject of interest in drug development.

Types of Reactions

Cyclopropanamine undergoes several chemical reactions:

  • Oxidation : Utilizing agents like potassium permanganate or chromium trioxide.
  • Reduction : Achieved using hydrogen gas in the presence of catalysts such as palladium or platinum.
  • Substitution : Nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.

Major Products Formed

The products formed from these reactions vary based on the reagents and conditions used. For instance:

  • Oxidation may yield ketones or carboxylic acids.
  • Reduction can produce amines or alcohols.

Chemistry

Cyclopropanamine serves as a building block in synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for researchers looking to develop new compounds with specific properties.

Biology

In biological studies, cyclopropanamine has shown potential in:

  • Enzyme Inhibition Studies : It can act as a ligand for certain receptors or enzymes, modulating their activity.
  • Neuropharmacological Research : Preliminary studies indicate that it may influence serotonin receptors (5-HT2C), which are implicated in mood regulation and anxiety disorders.
  • Analgesic Properties : Evaluated for pain management therapies through animal models .

Industrial Applications

In industry, cyclopropanamine is utilized in producing specialty chemicals and materials with unique properties. Its versatility allows for applications in pharmaceuticals, particularly in developing drugs targeting neurological disorders and pain relief.

Case Studies

Several case studies highlight the applications of cyclopropanamine:

  • Neuropharmacological Studies : Research indicates that this compound may serve as a modulator of neurotransmitter systems, showing promise in treating mood disorders.
  • Analgesic Research : Animal model studies suggest potential efficacy in pain management, paving the way for further clinical investigations into its therapeutic applications.
  • Synthesis Methods Development : Innovative synthetic routes have been developed that enhance yield and stereoselectivity for cyclopropanamine derivatives, facilitating its use in large-scale industrial production .

Mechanism of Action

The mechanism of action of Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropanamine Derivatives
Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Synthesis Method Applications/Notes
1-(4-Methoxyphenyl)cyclopropanamine C₁₀H₁₃NO 163.22 72934-40-8 4-methoxyphenyl, cyclopropane Reaction of cyclopropanamine with 4-methoxybenzaldehyde Pharmaceutical intermediate
1-(4-Methylphenyl)cyclopropanamine C₁₀H₁₃N 159.22 Not provided 4-methylphenyl, cyclopropane Not detailed; likely similar imine pathways Marketed for industrial use
1-Cyclopropyl-2-(2-methylphenyl)ethanamine C₁₂H₁₇N 175.27 56595-04-1 2-methylphenyl, ethanamine Not specified Safety concerns noted (GHS classification)

Key Observations :

  • Substituent Effects : The 4-methoxy group in the target compound increases polarity compared to the 4-methyl analog, enhancing solubility in polar solvents .
  • Synthetic Accessibility : Cyclopropanamine derivatives are typically synthesized via imine formation (e.g., using aldehydes or ketones with amines) . For example, 1-(4-methoxyphenyl)cyclopropanamine is derived from cyclopropanamine and 4-methoxybenzaldehyde .
  • Market Trends : The 4-methylphenyl analog has seen growth in production capacity (2020–2025), driven by industrial demand, whereas methoxy-substituted variants are niche intermediates .
Substituted Phenyl Amines
Compound Name Molecular Formula Molecular Weight CAS Number Key Features Synthesis Method Notes
1-(4-Methoxyphenyl)-2-methylpropan-2-amine C₁₁H₁₇NO 179.26 56490-94-9 Branched aliphatic amine Condensation of isobutyraldehyde with 4-methoxyaniline Used in organic synthesis
4-Methoxymethamphetamine C₁₁H₁₇NO 179.26 Not provided Amphetamine backbone Not specified Metabolite with psychoactive effects
N-tert-butyl-1-(4-methoxyphenyl)methanimine C₁₃H₁₉NO 205.30 Not provided Imine, tert-butyl group Reaction of tert-butylamine with p-anisaldehyde Intermediate in cycloaddition reactions

Key Observations :

  • Structural Flexibility : The target compound’s cyclopropane ring distinguishes it from linear amines like 4-methoxymethamphetamine, which exhibit distinct pharmacological profiles .
  • Reactivity : Imine derivatives (e.g., N-tert-butyl-1-(4-methoxyphenyl)methanimine ) are precursors in cycloaddition reactions, whereas amines are terminal products .

Research and Development Insights

  • Crystallography: Cyclopropane derivatives like 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide have been structurally characterized using X-ray diffraction, highlighting the cyclopropane ring’s planar rigidity .
  • Synthetic Challenges: Cyclopropanamine derivatives often require optimized conditions (e.g., trifluoroethanol promotion) to achieve high yields .

Biological Activity

Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl- is a chemical compound with significant potential in medicinal chemistry, particularly for its biological activities related to neurological disorders and pain relief. This article provides an in-depth exploration of its biological activity, including synthesis methods, pharmacological properties, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H15_{15}NO
  • Molecular Weight : 177.2429 g/mol
  • CAS Number : 1017430-27-1

The compound features a cyclopropane ring substituted with a 4-methoxyphenyl group and a methylamine moiety. This unique structure contributes to its reactivity and potential biological activity, making it a subject of interest in drug development.

Synthesis Methods

Several synthetic routes have been developed for producing Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-. Common methods include:

  • Cyclopropanation Reactions : Utilizing various reagents to form the cyclopropane ring.
  • Substitution Reactions : Introducing the 4-methoxyphenyl group through electrophilic aromatic substitution.

Biological Activity Overview

Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl- has shown promise in several biological assays:

  • Neuropharmacological Studies : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, potentially influencing serotonin receptors (5-HT2C_2C) which are implicated in mood regulation and anxiety disorders .
  • Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models, indicating potential use in pain management therapies.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of Cyclopropanamine is crucial for assessing its therapeutic potential. Key studies have focused on:

  • Absorption and Distribution : The lipophilicity of the compound is enhanced due to the methoxy group, which may improve brain penetration and bioavailability .
  • Metabolic Stability : Initial assessments indicate moderate stability in human liver microsomes, suggesting a favorable metabolic profile for further development .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaNotable Features
Cyclopropanamine, 2-(4-methoxyphenyl)C10_{10}H13_{13}NODifferent position of methoxy group affects activity
1-(3-Methoxyphenyl)cyclopropanamineC10_{10}H13_{13}NOVariation in methoxy position alters reactivity
N-(4-Bromo-2-methoxyphenyl)cyclopropanamineC11_{11}H14_{14}BrNOIntroduction of bromine alters biological activity

This table highlights how structural variations can influence biological activity, emphasizing the significance of the specific arrangement in Cyclopropanamine.

Case Studies and Research Findings

Recent research has provided valuable insights into the biological activity of Cyclopropanamine:

  • Neuropharmacological Activity : In vitro studies demonstrated that Cyclopropanamine exhibits selective agonistic activity at 5-HT2C_2C receptors with an EC50_{50} value around 23 nM, indicating its potential as a therapeutic agent for mood disorders .
  • Analgesic Efficacy : Animal model studies have shown that Cyclopropanamine significantly reduces pain responses compared to control groups, supporting its development as an analgesic drug.
  • ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggests favorable properties for further clinical evaluation, including low toxicity levels and acceptable half-life in metabolic assays .

Q & A

Q. What are the key synthetic routes for 1-(4-methoxyphenyl)-2-methylcyclopropanamine, and how can reaction conditions be optimized?

The synthesis often involves cyclopropanation strategies, such as the reaction of α,β-unsaturated precursors with diazomethane under controlled conditions. For example, trans-2-phenylcyclopropylamine derivatives have been synthesized via cyclopropanation using diazomethane, achieving moderate yields (35–40%) . Optimization may include adjusting reaction temperature (e.g., 0–5°C), solvent polarity (e.g., dichloromethane), and stoichiometry to minimize side reactions like carbene dimerization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and purity of this compound?

  • 1H/13C NMR : Key signals include the cyclopropane protons (δ 0.8–1.5 ppm, multiplet) and methoxy group (δ 3.7–3.9 ppm, singlet). Aromatic protons from the 4-methoxyphenyl moiety appear as doublets (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (C11H15NO, expected m/z 177.1154) and fragmentation patterns (e.g., loss of methoxy group or cyclopropane ring cleavage).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase ensures ≥95% purity .

Advanced Research Questions

Q. What methodologies are recommended for resolving structural ambiguities in cyclopropanamine derivatives via X-ray crystallography?

Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Growing crystals via vapor diffusion (e.g., ethyl acetate/pentane).
  • Data collection at low temperature (100 K) to reduce thermal motion artifacts.
  • Refinement with anisotropic displacement parameters for non-hydrogen atoms and validation using R-factor convergence (<5%) . Structural contradictions (e.g., bond-length discrepancies) can arise from disorder; partial occupancy modeling or twinning corrections may be required.

Q. How can cyclopropanation reactions be optimized to improve yields and stereoselectivity for this compound?

Advanced strategies include:

  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Rh(II) carboxylates) can induce enantioselectivity in cyclopropanation, achieving >90% ee .
  • Microwave-Assisted Synthesis : Reducing reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yield (40–45%) .
  • In Situ Generation of Diazomethane : Minimizes hazards and improves reagent efficiency .

Q. What experimental approaches reconcile discrepancies in reported pharmacological activities (e.g., 5-HT2A agonism vs. anticancer effects)?

  • Receptor Binding Assays : Competitive radioligand binding (e.g., [³H]ketanserin for 5-HT2A affinity) under standardized conditions (pH 7.4, 37°C) .
  • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination) with controls for metabolic interference .
  • Orthogonal Validation : Cross-validate results using siRNA knockdown of target receptors or structural analogs to isolate mechanisms .

Q. How should researchers address contradictory data in synthesis yields or biological activity across studies?

  • Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst batch).
  • Analytical Rigor : Use qNMR or LC-MS to quantify impurities affecting biological activity .
  • Meta-Analysis : Compare datasets with attention to variables like cell line passage number or animal model strain .

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